(3-Methyl-3-bicyclo[2.2.1]heptanyl) 4-nitrobenzoate
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Overview
Description
Preparation Methods
The synthetic routes for 2-METHYL-ENDO-NORBORNYL 4-NITROBENZOATE typically involve the esterification of 2-methyl-endo-norbornanol with 4-nitrobenzoic acid. The reaction conditions usually require an acid catalyst and a dehydrating agent to facilitate the esterification process .
Chemical Reactions Analysis
2-METHYL-ENDO-NORBORNYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The ester group can be substituted under specific conditions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-METHYL-ENDO-NORBORNYL 4-NITROBENZOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-METHYL-ENDO-NORBORNYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis under physiological conditions . These interactions can affect various biochemical pathways, making the compound useful in mechanistic studies .
Comparison with Similar Compounds
Similar compounds to 2-METHYL-ENDO-NORBORNYL 4-NITROBENZOATE include:
2-Norbornyl cation: A carbonium ionic derivative of norbornane.
Methyl 4-nitrobenzoate: A simpler ester with similar functional groups.
Compared to these compounds, 2-METHYL-ENDO-NORBORNYL 4-NITROBENZOATE is unique due to its specific structural features and the combination of the norbornyl and nitrobenzoate moieties .
Properties
CAS No. |
22467-58-9 |
---|---|
Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(2-methyl-2-bicyclo[2.2.1]heptanyl) 4-nitrobenzoate |
InChI |
InChI=1S/C15H17NO4/c1-15(9-10-2-5-12(15)8-10)20-14(17)11-3-6-13(7-4-11)16(18)19/h3-4,6-7,10,12H,2,5,8-9H2,1H3 |
InChI Key |
KKEJRNFFZBCZMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CCC1C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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